N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide
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Overview
Description
N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-(aminomethyl)aniline with thiazolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
- N-[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride
Uniqueness
N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide stands out due to its unique thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in enzyme inhibition and better stability under various conditions .
Properties
CAS No. |
918813-26-0 |
---|---|
Molecular Formula |
C11H15N3OS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C11H15N3OS/c12-7-9-2-1-3-10(6-9)13-11(15)14-4-5-16-8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) |
InChI Key |
GLSYMUJXGSPVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
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